4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Overview
Description
3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’'-diamine is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’‘-diamine typically involves the substitution of nitro groups in precursor compounds. One common method involves treating 4,4’‘-dinitro-3,3’:4’,3’'-ter-1,2,5-oxadiazole with an equivalent quantity of ammonia in solvents of low polarity . This reaction results in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’'-diamine undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups in the precursor can be substituted with different nucleophiles, such as alkoxy, azido, hydraznyl, or alkylamino groups.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form complex ring structures.
Common Reagents and Conditions
Ammonia: Used for the substitution of nitro groups.
Nucleophiles: Such as alkoxy, azido, hydraznyl, or alkylamino groups, depending on the desired substitution product.
Major Products Formed
Substituted Oxadiazoles: Depending on the nucleophile used, various substituted oxadiazoles can be formed.
Cyclized Products: Intramolecular cyclization can lead to the formation of complex ring structures like tri-1,2,5-oxadiazoloazepines.
Scientific Research Applications
3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’'-diamine has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activity, it is studied for its use in drug development.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Explosives: The compound’s energetic properties are of interest in the field of explosives and propellants.
Mechanism of Action
The mechanism of action of 3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’'-diamine involves its interaction with various molecular targets and pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-3,3’-bifurazan: Known for its energetic properties but has high shock sensitivity.
3,4-Bis(4-nitrofurazan-3-yl)-furoxan: Another energetic compound with better stability compared to 4,4’-dinitro-3,3’-bifurazan.
Uniqueness
Its versatility in forming different substituted products and complex ring structures sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N8O3/c7-5-3(11-16-13-5)1-2(10-15-9-1)4-6(8)14-17-12-4/h(H2,7,13)(H2,8,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQMIUAGMKKINK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C2=NON=C2N)C3=NON=C3N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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